molecular formula C19H26N4O8 B12589591 oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine CAS No. 875923-46-9

oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine

Cat. No.: B12589591
CAS No.: 875923-46-9
M. Wt: 438.4 g/mol
InChI Key: HKOGNBBTJTZZEQ-UHFFFAOYSA-N
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Description

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is a complex organic compound that combines the properties of oxalic acid, piperidine, and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, nickel

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine is unique due to its combination of oxalic acid, piperidine, and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

CAS No.

875923-46-9

Molecular Formula

C19H26N4O8

Molecular Weight

438.4 g/mol

IUPAC Name

oxalic acid;N-(3-piperidin-1-ylpropyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C15H22N4.2C2H2O4/c1-4-10-19(11-5-1)12-6-9-16-15-17-13-7-2-3-8-14(13)18-15;2*3-1(4)2(5)6/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18);2*(H,3,4)(H,5,6)

InChI Key

HKOGNBBTJTZZEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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